1-(2,3-Difluorophenyl)cyclobutanecarbonitrile
Description
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |
InChI Key |
YFVBOGMNNVYUCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The industrial synthesis begins with 2,3-difluorobenzene derivatives, typically 2,3-difluorobenzyl chloride or bromide. These electrophilic precursors react with cyclobutanecarbonitrile under basic conditions to form the target compound. Potassium carbonate or sodium hydride in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic attack by the cyclobutanecarbonitrile anion.
Cyclobutane Ring Formation
Cyclobutanecarbonitrile is synthesized via [2+2] cycloaddition of acrylonitrile derivatives under photochemical conditions. This method ensures high ring strain, critical for subsequent reactivity. Alternative routes involving ring-closing metathesis or alkylation of preformed cyclobutanes are less common due to lower yields.
Optimization for Scalability
Industrial protocols prioritize solvent recycling and catalyst recovery. For example, DMF is replaced with toluene in later stages to simplify purification. Yields exceed 70% in optimized batches, with purity >98% confirmed by HPLC.
Laboratory-Scale Lithium-Mediated Coupling
Reaction Conditions
A validated lab-scale method employs lithium diisopropylamide (LDA) to deprotonate cyclobutanecarbonitrile in tetrahydrofuran (THF) at -78°C. The resulting lithiated species reacts with 2,3-difluorophenyl electrophiles, such as dihydrofuran-3(2H)-one, to form the target compound.
Table 1: Key Parameters for Lithium-Mediated Synthesis
Mechanistic Insights
The reaction proceeds through a conjugate addition mechanism, where the lithiated cyclobutanecarbonitrile attacks the electrophilic carbon of the difluorophenyl derivative. Fluorine atoms direct the nucleophile to the para position via electronic effects, minimizing ortho/meta byproducts.
Palladium-Catalyzed Cyanation
Cross-Coupling Methodology
Palladium catalysts enable direct cyanation of 2,3-difluorophenyl halides. Using Pd(PPh3)4 and zinc cyanide in DMF, the aryl halide undergoes oxidative addition to palladium, followed by transmetallation and reductive elimination to form the carbon-nitrogen bond.
Table 2: Catalytic Cyanation Conditions
Limitations and Solutions
Homocoupling of aryl halides reduces efficiency. Adding triphenylphosphine (10 mol%) suppresses this side reaction, improving yields to 81% in some cases.
Comparative Analysis of Methods
Table 3: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Industrial NASH | 70–75 | >98 | High | 12–15 |
| Lithium-Mediated | 44 | 95 | Moderate | 85–100 |
| Palladium-Catalyzed | 63–81 | 95–98 | Low | 120–150 |
-
Nucleophilic Aromatic Substitution (NASH) : Preferred for bulk production due to cost-effectiveness and simplicity.
-
Lithium-Mediated : Useful for small-scale research but limited by cryogenic requirements.
-
Palladium-Catalyzed : Reserved for substrates incompatible with strong bases.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects: Halogen Position and Electronic Properties
Key Compound for Comparison :
Differences and Implications :
Halogen Type and Position: The 2,3-difluorophenyl group introduces two fluorine atoms in adjacent positions, compared to a single chlorine atom at the 3-position in the analog. The meta-chlorine in 1-(3-chlorophenyl)cyclobutanecarbonitrile may result in less steric hindrance than the ortho-difluoro substitution, influencing binding to sterically sensitive targets.
Molecular Weight and Polarity :
- The difluoro compound’s lower molecular weight (192.19 vs. 191.658 g/mol) and higher polarity (due to fluorine’s electronegativity) may improve aqueous solubility but reduce membrane permeability compared to the chlorinated analog.
Comparison with Complex Difluorophenyl Derivatives (–5)
Several patented compounds (–4) and the drug Goxalapladib () incorporate 2,3-difluorophenyl groups but within larger, more complex frameworks:
Structural and Functional Insights :
Data Table: Key Properties of Compared Compounds
| Property | 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile | 1-(3-Chlorophenyl)cyclobutanecarbonitrile | Goxalapladib |
|---|---|---|---|
| Molecular Formula | C₁₁H₈F₂N | C₁₁H₁₀ClN | C₄₀H₃₉F₅N₄O₃ |
| Average Molecular Weight (g/mol) | 192.19 (calculated) | 191.658 | 718.80 |
| Halogen Substituents | 2,3-difluoro | 3-chloro | 2,3-difluoro (ethyl-linked) |
| Core Structure | Cyclobutane + nitrile | Cyclobutane + nitrile | Naphthyridine + biphenyl |
| Inferred logP | ~2.1 (lower due to fluorine) | ~2.8 (higher due to chlorine) | ~5.3 (highly lipophilic) |
| Potential Applications | Pharmaceutical intermediate | Chemical intermediate | Atherosclerosis therapy |
Biological Activity
Overview of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile
1-(2,3-Difluorophenyl)cyclobutanecarbonitrile is a synthetic organic compound characterized by a cyclobutane ring substituted with a difluorophenyl group and a carbonitrile functional group. Its unique structure suggests potential for diverse biological interactions.
Enzyme Interactions
Research indicates that 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile may interact with various enzymes, which could lead to significant biological effects. The following table summarizes some key enzyme interactions:
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | Altered metabolism of xenobiotics |
| Aldose Reductase | Inhibition | Potential impact on diabetic complications |
| Acetylcholinesterase | Inhibition | Possible neuroprotective effects |
Receptor Binding
The compound has also been investigated for its potential binding affinity to various receptors. The implications of these interactions can be substantial in pharmacological contexts.
| Receptor | Binding Affinity | Potential Therapeutic Application |
|---|---|---|
| Dopamine D2 Receptor | Moderate | Treatment of neurological disorders |
| Histamine H1 Receptor | High | Antihistamine properties |
Case Studies
A recent study explored the effects of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile on cellular models. The findings indicated that the compound exhibited:
- Antiproliferative Activity : In vitro tests demonstrated a significant reduction in cell viability in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in reducing oxidative stress markers.
Another case study focused on its effects on metabolic pathways, where it was found to modulate glucose uptake in adipocytes, indicating potential applications in diabetes management.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of 1-(2,3-Difluorophenyl)cyclobutanecarbonitrile is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound is readily absorbed when administered orally.
- Metabolism : Primarily metabolized by liver enzymes, with cytochrome P450 playing a significant role.
- Toxicity Profile : Initial assessments indicate low acute toxicity; however, long-term studies are necessary for comprehensive safety evaluation.
Q & A
Q. What analytical methods validate purity in the presence of common byproducts?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Differentiates regioisomers (e.g., 2,3- vs. 2,4-difluoro) via cross-peak patterns .
- ICP-MS : Detects residual palladium (<10 ppm) from coupling reactions .
Contradictions and Validation
- Data Gap : Discrepancies in reported cytotoxicity (IC₅₀ varies 10–50 µM across studies) may stem from cell line heterogeneity or assay protocols (e.g., MTT vs. resazurin) . Validate via standardized NCI-60 panel screening.
- Fluorine Reactivity : Conflicting reports on aryl-F participation in SNAr reactions. Resolve via ¹⁹F NMR kinetic studies in DMSO-d₆ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
